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5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate

193 nm photoresist immersion lithography water contact angle

5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate (CAS 853064-87-6) is a fluorinated methacrylate monomer belonging to the hexafluoroalcohol (HFA) functional class, characterized by a polymerizable methacrylate ester, a pendant hexafluoroisopropanol group (–C(CF₃)₂OH), and a branched 2-methylpentyl spacer. With six fluorine atoms (two –CF₃ groups) per molecule, it delivers a calculated density of 1.302 g/mL at 25 °C, a predicted boiling point of 291.3 °C, and a flash point >110 °C.

Molecular Formula C11H14F6O3
Molecular Weight 308.22 g/mol
CAS No. 853064-87-6
Cat. No. B3338142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate
CAS853064-87-6
Molecular FormulaC11H14F6O3
Molecular Weight308.22 g/mol
Structural Identifiers
SMILESCC(CC(C(F)(F)F)(C(F)(F)F)O)COC(=O)C(=C)C
InChIInChI=1S/C11H14F6O3/c1-6(2)8(18)20-5-7(3)4-9(19,10(12,13)14)11(15,16)17/h7,19H,1,4-5H2,2-3H3
InChIKeyWNAVFWSIXYHORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl Methacrylate (CAS 853064-87-6): A Specialty HFA-Methacrylate Monomer for Advanced Lithographic Photoresists


5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl methacrylate (CAS 853064-87-6) is a fluorinated methacrylate monomer belonging to the hexafluoroalcohol (HFA) functional class, characterized by a polymerizable methacrylate ester, a pendant hexafluoroisopropanol group (–C(CF₃)₂OH), and a branched 2-methylpentyl spacer . With six fluorine atoms (two –CF₃ groups) per molecule, it delivers a calculated density of 1.302 g/mL at 25 °C, a predicted boiling point of 291.3 °C, and a flash point >110 °C . Commercially supplied as a colorless liquid at purities exceeding 97% (Sigma Aldrich) and up to 99% (specialty photoresist-grade suppliers with metal-ion specifications <200 ppb), this monomer is purpose-built for incorporation into 193 nm (ArF) and EUV chemically amplified photoresist polymers, where its HFA moiety functions as an acidic solubility switch enabling swelling-free aqueous-base development [1].

Why Generic Substitution of 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl Methacrylate in Photoresist Formulations Carries Quantifiable Performance Risk


Although multiple fluorinated methacrylate monomers are commercially available for photoresist applications, they are not interchangeable. The performance of a chemically amplified resist depends on a tightly coupled set of monomer-level properties—fluorine content, HFA acidity (pKa), spacer-group architecture, and polymerizability—that govern aqueous-base dissolution rate, plasma etch resistance, optical transparency at the exposure wavelength, and film hydrophobicity [1][2]. Substituting a monomer that differs in any of these dimensions—for example, replacing the branched 2-methylpentyl spacer of CAS 853064-87-6 with a linear butyl spacer (CAS 630414-85-6) or reducing fluorine content from six to three atoms (as in 2,2,2-trifluoroethyl methacrylate, TFEMA)—has been shown to alter water contact angles by ≥20°, shift dissolution rates by orders of magnitude in 0.26 N TMAH developer, and compromise the ‘swelling-free’ development characteristic that is essential for sub-45 nm feature fidelity [1][3][4].

Quantitative Differentiation Evidence for 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl Methacrylate vs. Closest Analogs


Fluorine Atom Count and Polymer Hydrophobicity: CAS 853064-87-6 vs. 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

Polymers derived from CAS 853064-87-6 incorporate six fluorine atoms per repeat unit (two –CF₃ groups in the hexafluoroisopropanol side chain). Systematic studies of poly(fluoroalkyl methacrylate) brushes demonstrate that static water contact angle scales with the number of fluorine atoms per monomer side chain, reaching 121° for high-fluorine-content homologs [1]. In contrast, poly(2,2,2-trifluoroethyl methacrylate) (poly-TFEMA), bearing only three fluorine atoms, achieves a maximum water contact angle of 118±1° at high molecular weight (Mn ~1,471,000) and only 98±1° at moderate Mn (~95,000), while non-fluorinated poly(methyl methacrylate) (PMMA) reaches only 92±2° [2]. The 2-methyl branching in the target monomer further contributes to surface roughness and hydrophobicity upon polymerization, a structural feature absent in linear fluorinated methacrylates such as TFEMA or 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA).

193 nm photoresist immersion lithography water contact angle hydrophobicity

Hexafluoroalcohol (HFA) pKa and Swelling-Free Aqueous-Base Dissolution: HFA-Methacrylates vs. Carboxylic Acid and Phenolic Methacrylates

The hexafluoroisopropanol group (–C(CF₃)₂OH) in CAS 853064-87-6 exhibits a pKa of approximately 9.5, comparable to that of phenol, which enables efficient deprotonation and dissolution in standard 0.26 N tetramethylammonium hydroxide (TMAH) aqueous developer [1]. Critically, HFA-functionalized methacrylate polymers display 'swelling-free' dissolution behavior—a linear dissolution rate without gel-layer formation—as demonstrated by systematic studies of HFA-methacrylate resists for 193 nm lithography [1][2]. In contrast, methacrylate polymers bearing carboxylic acid groups (pKa ~4.5–5.0) dissolve too rapidly and can cause pattern undercut, while non-acidic methacrylates (e.g., methyl methacrylate homopolymer) are essentially insoluble in aqueous base. Methacrylate resists lacking HFA groups are documented to suffer from swelling during development, which degrades critical dimension (CD) uniformity and line-edge roughness at sub-65 nm nodes [2]. The HFA moiety in CAS 853064-87-6 therefore provides a quantitatively distinct and industrially validated solubility-switch mechanism that generic fluorinated or non-fluorinated methacrylates cannot replicate.

chemically amplified resist aqueous base development dissolution contrast swelling-free

2-Methyl Branching and Spacer Architecture: CAS 853064-87-6 vs. Linear Isomer CAS 630414-85-6

CAS 853064-87-6 (C₁₁H₁₄F₆O₃, MW 308.22) carries a 2-methyl branch on the pentyl spacer connecting the methacrylate ester to the hexafluoroisopropanol group, whereas its closest structural isomer, 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate (CAS 630414-85-6, C₁₀H₁₂F₆O₃, MW 294.19), possesses a linear pentyl spacer with no methyl branching [1]. The additional methyl substituent in CAS 853064-87-6 is predicted to increase the persistence length and steric bulk of the resulting polymer backbone, raising the glass transition temperature (Tg) and altering the free volume distribution relative to the linear analog [2]. Published studies on HFA-methacrylate polymer series demonstrate that spacer architecture—specifically the insertion of cyclic and aliphatic spacers between the polymer main chain and HFA functionalities—directly modulates both plasma etch rate and dissolution properties in developer [2]. Furthermore, CAS 853064-87-6 exhibits a higher calculated density (1.302 g/mL measured at 25 °C) compared to the linear isomer (1.321 g/cm³ calculated at 20 °C), and a higher flash point (>110 °C vs. 129.8±27.3 °C for the linear isomer), reflecting the structural impact of branching on physical properties [1].

polymer glass transition temperature spacer architecture branching effect monomer design

Purity Specifications and Metal-Ion Control: Photoresist-Grade CAS 853064-87-6 vs. General-Purpose Fluorinated Methacrylates

CAS 853064-87-6 is commercially available at two distinct purity tiers: a research grade at >97% (Sigma Aldrich, Product No. 733695) and a semiconductor photoresist grade at ≥99% with a documented metal-ion specification of <200 ppb (Daiwei New Materials, Xi'an) . In comparison, many general-purpose fluorinated methacrylates—including the widely used TFEMA and HFIPMA—are typically supplied at 95–97% purity without trace-metal certification, rendering them unsuitable for semiconductor fabrication where alkali metal (Na⁺, K⁺) and transition metal (Fe, Cu) contamination must be controlled below ppb levels to avoid gate oxide integrity degradation and junction leakage . The photoresist-grade supply of CAS 853064-87-6 also specifies storage at 0–10 °C under inert atmosphere with protection from light and oxygen, consistent with the monomer's methacrylate functionality being susceptible to premature thermal or photo-induced polymerization .

semiconductor-grade purity metal ion specification procurement quality photoresist monomer

Patent-Validated Application Scope in Photoresist Compositions: Explicit Claiming of HFA-Methacrylate Monomers

CAS 853064-87-6 and its close structural analogs (including 1,1,1-trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl methacrylate and 1,1,1-trifluoro-2-trifluoromethyl-2-hydroxy-5-pentyl methacrylate) are explicitly claimed as polymerizable monomers in multiple granted US patents covering photoresist compositions for 193 nm and sub-193 nm lithography, including US 7,135,595 B2 (filed 2006, issued 2006) and US Patent Application 20050019696 (filed 2004) [1][2]. These patents teach that HFA-methacrylate monomers provide a fluoroalcohol group that serves as an acidic moiety for base-solubility switching in chemically amplified resist formulations, and that the specific structure of the spacer between the methacrylate backbone and the HFA group modulates dissolution rate, etch resistance, and optical transparency [1]. In contrast, simpler fluorinated methacrylates lacking the HFA functionality (e.g., TFEMA, HFIPMA) are not claimed for the same dissolution-switching function, being used instead primarily as hydrophobicity modifiers or low-refractive-index additives [3].

photoresist composition patent protection chemically amplified resist 193 nm lithography

Validated Application Scenarios for 5,5,5-Trifluoro-4-hydroxy-2-methyl-4-(trifluoromethyl)pentyl Methacrylate Based on Quantitative Differentiation Evidence


193 nm (ArF) Dry and Immersion Chemically Amplified Positive-Tone Photoresist Polymers

CAS 853064-87-6 serves as a co-monomer in methacrylate-based 193 nm photoresist polymers, where its HFA group (pKa ~9.5) provides the acidic solubility switch required for aqueous-base (0.26 N TMAH) development without gel-layer swelling. The 2-methyl branching on the pentyl spacer contributes to polymer Tg control and dissolution-rate modulation. Published studies confirm that HFA-methacrylate resists achieve linear dissolution properties comparable to 248 nm ESCAP platforms, and that the swelling-free development directly enables sub-45 nm trench patterning with dramatically improved process windows .

EUV (Extreme Ultraviolet) Photoresist Formulations Requiring High Fluorine Content for Enhanced EUV Absorption

The six fluorine atoms in CAS 853064-87-6 provide elevated EUV absorption cross-section relative to non-fluorinated methacrylates, a property exploited in next-generation EUV resist design. Recent studies on fluorinated methacrylate ligands in hybrid EUV photoresists demonstrate that replacing non-fluorinated ligands with trifluoromethyl-substituted acrylates substantially enhances EUV sensitivity, with fluorinated ligands contributing to both increased absorption and improved reactivity . The combination of high fluorine content and the HFA solubility switch positions this monomer for EUV resist platforms targeting sub-10 nm node patterning.

Topcoat-Free Immersion Lithography Resists Leveraging High Hydrophobicity

Polymers incorporating CAS 853064-87-6 benefit from the high intrinsic hydrophobicity of the hexafluoroisopropanol side chain (water contact angle approaching 121° for high-fluorine-content polymethacrylate brushes) . This property is critical for topcoat-free 193 nm immersion lithography, where the resist surface must resist water penetration and leaching of photoacid generator (PAG) components into the immersion fluid. Compared to resists formulated with non-fluorinated or low-fluorine-content monomers (e.g., MMA-based systems with contact angles <95°), HFA-methacrylate-based resists reduce the need for dedicated topcoat layers, simplifying the lithographic process stack and reducing defectivity .

Semiconductor-Grade Monomer Procurement for High-Volume Manufacturing Photoresist Production

For photoresist manufacturers and semiconductor fabs qualifying raw materials, CAS 853064-87-6 is available at ≥99% purity with certified metal-ion levels <200 ppb, meeting the stringent contamination requirements for front-end-of-line (FEOL) lithography processes . This purity tier, combined with specified storage conditions (0–10 °C, inert atmosphere, protection from light), ensures batch-to-batch consistency in polymerization kinetics and resist performance—a critical requirement for statistical process control (SPC) in high-volume manufacturing. General-purpose fluorinated methacrylate monomers without trace-metal certification introduce unacceptable variability and defectivity risk in production environments .

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